2,5,8-Trichloroquinoline
Overview
Description
Scientific Research Applications
Antimalarial and Antiviral Properties
- Synthesis and Antimalarial Activity: A novel series of hybrid 4-aminoquinolines-1,3,5-triazine, synthesized through aromatic nucleophilic displacement, demonstrated mild to moderate antimalarial activity against the chloroquine-sensitive RKL2 strain of Plasmodium falciparum. These findings suggest potential applications in developing new antimalarial drugs (Bhat et al., 2016) source.
Alzheimer's Disease Research
- Clioquinol for Alzheimer's Disease: Research on Clioquinol, a halogenated 8-hydroxyquinoline, has shifted towards its potential for treating neurodegenerative diseases like Alzheimer's. Its ability to bind copper and dissolve beta-amyloid plaques offers a promising avenue for therapeutic application (Mao & Schimmer, 2008) source.
- PBT2 Targeting Amyloid β: PBT2, a second-generation 8-OH quinoline, has been under development for targeting amyloid β in Alzheimer's disease. Initial trials indicated its potential to lower cerebrospinal fluid Aβ and improve cognition, underscoring its therapeutic promise (Villemagne et al., 2017) source.
Cancer Research
- Clioquinol and Cancer Therapy: Beyond its antimicrobial properties, Clioquinol exhibits preclinical efficacy in cancer treatment by inhibiting the proteasome function. This repurposing effort highlights its potential as a cancer therapeutic agent (Mao & Schimmer, 2008) source.
OLED Materials
- OLED Applications: Synthesis of soluble aluminium complex dyes based on 5-substituted-8-hydroxyquinoline derivatives for OLED applications demonstrated the potential of these compounds in enhancing the performance of OLED devices. These derivatives exhibit strong green luminescence and high fluorescence quantum yield, indicating their utility in the development of advanced OLED materials (Mishra et al., 2005) source.
Chemical Sensing
- Chemosensor for Cadmium: The synthesis of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 demonstrated selective response to Cd2+ ions over other metal ions, suggesting its application in detecting cadmium concentrations in waste effluents and food products (Prodi et al., 2001) source.
properties
IUPAC Name |
2,5,8-trichloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWFFKZWXRICFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8-Trichloroquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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